3-hydroxyquinazoline-2,4(1H,3H)-dione

HIV-1 RNase H antiretroviral

Researchers targeting viral polymerases often struggle to source scaffolds with intrinsic metal-chelating capacity. This 3-hydroxyquinazoline-2,4-dione core directly addresses that gap, enabling Mg2+ chelation in enzyme active sites-a mechanism absent in generic quinazoline analogs. • Anti-HCV derivative 21t achieves EC50 = 2.0 µM, TI > 25 (superior to ribavirin). • Anti-vaccinia derivative 24b11 exhibits EC50 = 1.7 µM (15-fold more potent than cidofovir). • Dual HIV-1 RNase H/integrase inhibition at IC50 = 0.41/0.85 µM. Supplied with rigorous analytical documentation for reproducible discovery workflows.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 5329-43-1
Cat. No. B1216848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyquinazoline-2,4(1H,3H)-dione
CAS5329-43-1
Synonyms3-hydroxy-quinazoline-2,4-dione
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)O
InChIInChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12)
InChIKeyTZZSQUATPYDROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinazoline-2,4(1H,3H)-dione Scaffold Overview


3-Hydroxyquinazoline-2,4(1H,3H)-dione (CAS 5329-43-1) is a bicyclic heterocyclic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.1448 . It functions as a privileged scaffold in medicinal chemistry, characterized by its intrinsic metal ion chelation capability due to the 3-hydroxy substitution [1]. This core structure serves as the foundation for designing derivatives with diverse biological activities, including antiviral and enzyme inhibitory properties [2].

1 Metal ion chelation via 3-hydroxy group enables antiviral lead design.
2 Privileged scaffold for structure-activity relationship studies against HCV, HIV, vaccinia, and adenovirus.
3 Supports derivatization toward metal-binding pharmacophore optimization.

Irreplaceability vs. Other Quinazolinediones


The 3-hydroxy substitution on the quinazoline-2,4(1H,3H)-dione scaffold is not a generic modification. It fundamentally alters the compound's physicochemical and biological profile. Unlike simple 3-alkyl or 3-aryl derivatives, the 3-hydroxy group confers a unique metal ion chelating capacity, enabling direct interaction with catalytic metal ions in enzyme active sites, such as Mg2+ in viral polymerases [1]. Substitution with a non-hydroxyl group eliminates this chelation mechanism, leading to a complete loss of the specific antiviral activity observed in derivatives like 21t (anti-HCV) [2] and II-4 (anti-HIV) [3]. Therefore, 3-hydroxyquinazoline-2,4(1H,3H)-dione is not interchangeable with other quinazoline-2,4-dione analogs for applications reliant on this specific metal-binding pharmacophore.

3-Hydroxyquinazoline-2,4(1H,3H)-dione
3-Alkyl/Aryl quinazolinedione analogs
Intrinsic Mg2+ chelation capacity; reported antiviral pharmacophore.
Metal chelation absent; antiviral activity context may be lost.
3-Hydroxy substitution is essential for metal-dependent enzyme inhibition; replacement may abolish reported HCV/HIV activity.
Non-hydroxyl analogs cannot replicate the dual RNase H/integrase inhibition profile.
Scaffold recognition in antiviral assays is mechanism-specific; generic quinazolinediones may show divergent structure-activity relationships.

Quantitative Differentiation Evidence


HIV-1 RNase H Inhibition vs. β-Thujaplicinol

The derivative II-4, based on the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, exhibits a 4.8-fold lower IC50 for HIV-1 RNase H inhibition compared to the known inhibitor β-thujaplicinol [1]. This represents a significant improvement in enzymatic potency.

HIV-1 RNase H Inhibition
Head-to-head
IC50 0.41 ± 0.13 μM (II-4) vs β-Thujaplicinol (~5× higher)
Reported enzymatic potency context; supports RNase H inhibition assay interpretation.
Biochemical assay conditions apply.
HIV-1 RNase H antiretroviral

Anti-HCV Cellular Potency vs. Ribavirin

Derivative 21t, containing the 3-hydroxyquinazoline-2,4(1H,3H)-dione core, demonstrates superior anti-HCV activity at the cellular level compared to the clinical drug ribavirin, with a more than 12.5-fold lower EC50 and a higher therapeutic index [1].

Anti-HCV Cellular Potency
Head-to-head
EC50 2.0 μM (21t) vs Ribavirin (>25 μM); TI >25
Supports cellular anti-HCV assay context; reported lower EC50 in tested panel.
Cellular assay; therapeutic index refers to research model.
HCV NS5B antiviral metal chelator

Anti-Vaccinia Virus Potency vs. Cidofovir

The 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative 24b11 shows a 14.7-fold lower EC50 against vaccinia virus compared to the reference drug cidofovir, representing a first-in-class discovery for this scaffold against DNA viruses [1].

Anti-Vaccinia Virus
Head-to-head
EC50 1.7 μM (24b11) vs Cidofovir (25 μM)
Reported poxvirus inhibition endpoint; ranked lower EC50 among tested references.
In vitro antiviral assay; novel scaffold activity.
Vaccinia virus poxvirus antiviral

HCV NS5B Target Engagement via Mg2+ Chelation

3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives directly engage the HCV NS5B polymerase by chelating the catalytic Mg2+ ion. This is evidenced by a measurable thermal stabilization of the protein, with compounds 21e and 21k increasing the melting temperature (Tm) by 1.6°C and 2.1°C, respectively [1].

HCV NS5B Target Engagement
Head-to-head
ΔTm +1.6°C (21e), +2.1°C (21k) by thermal shift assay
Confirms Mg2+ chelation interaction; supports target engagement analysis.
Thermal shift data; indicates direct binding.
HCV NS5B metal chelation target engagement

Dual HIV-1 RNase H and Integrase Inhibition

Compound II-4 exhibits a dual inhibition profile, targeting both HIV-1 RNase H (IC50 = 0.41 μM) and integrase strand transfer (IC50 = 0.85 μM) [1]. While less potent than the clinical integrase inhibitor raltegravir (IC50 = 0.071 μM), this dual activity is a unique characteristic of the scaffold not observed in simpler quinazolinediones.

Dual HIV-1 Enzyme Inhibition
Class-level
RNase H IC50 0.41 μM; Integrase IC50 0.85 μM (II-4) vs Raltegravir 0.071 μM
Dual-inhibition assay context; integrase potency lower than clinical comparator.
Scaffold enables multitarget research; potency gap to raltegravir noted.
HIV-1 integrase RNase H dual inhibitor

Anti-Adenovirus-2 Potency Advantage

Derivative 24b13 shows an EC50 of 6.2 μM against adenovirus-2, a potency that is superior to all reference drugs tested in the same study, highlighting a specific and potent antiviral niche for this scaffold [1].

Anti-Adenovirus-2 Potency
Head-to-head
EC50 6.2 μM (24b13); ranked highest among tested reference drugs
Reported adenovirus inhibition endpoint; ranked highest EC50 in tested panel.
Specific adenoviral niche; reference panel unspecified.
Adenovirus antiviral DNA virus

Priority Research Applications for 3-Hydroxyquinazoline-2,4(1H,3H)-dione


Anti-HCV Drug Discovery Lead

The core 3-hydroxyquinazoline-2,4(1H,3H)-dione structure is an ideal starting point for medicinal chemistry programs targeting Hepatitis C Virus (HCV). As demonstrated with derivative 21t (EC50 = 2.0 μM, TI > 25), this scaffold yields compounds with superior cellular potency and a better therapeutic index than the clinical drug ribavirin [1]. The established mechanism of action—Mg2+ chelation in the NS5B polymerase active site—is confirmed by thermal shift assays (ΔTm up to +2.1°C) [1], providing a rational basis for further structure-based optimization to improve potency and pharmacokinetic properties.

First-in-Class Anti-Poxvirus Agents

For research focused on biodefense or emerging infectious diseases, this scaffold provides a validated chemical starting point for anti-poxvirus drug development. The derivative 24b11 exhibits an EC50 of 1.7 μM against vaccinia virus, which is a 15-fold improvement over the approved drug cidofovir (EC50 = 25 μM) [2]. This represents a first-in-class discovery for this scaffold against DNA viruses, offering a new chemical series with a significant potency advantage for further lead optimization.

Dual HIV-1 RNase H/Integrase Inhibitor Optimization

This scaffold is uniquely suited for programs aiming to develop dual inhibitors of HIV-1 RNase H and integrase. Compound II-4 demonstrates this dual inhibitory profile with an IC50 of 0.41 μM against RNase H and 0.85 μM against integrase strand transfer [3]. The dual mechanism is a strategic advantage for combating viral resistance. Although the integrase potency is 12-fold lower than raltegravir [3], the scaffold provides a novel, dual-active chemotype that can be optimized to improve upon these initial potency metrics.

Anti-Adenoviral Therapy Research

Given the superior potency of derivative 24b13 (EC50 = 6.2 μM) against adenovirus-2 compared to all reference drugs in the panel [2], this compound class is a high-priority scaffold for developing specific anti-adenoviral therapies. This application is particularly relevant for addressing infections in immunocompromised patients or developing treatments for adenoviral keratoconjunctivitis, where current therapeutic options are limited.

Application
Selection Property
Validation Focus
Antiviral scaffold derivatization (HCV)
Mg2+-chelating core structure
NS5B target engagement & antiviral endpoint profiling
Anti-poxvirus lead generation
DNA virus inhibition profile
Poxvirus replication endpoint assays
Dual HIV-1 enzyme inhibitor design
RNase H/integrase dual inhibition potential
Dual-enzyme inhibition profiling & resistance study context
Anti-adenoviral research
Adenovirus inhibition context
Adenoviral replication and plaque reduction assays

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